

In vitro characterization of Tau-aggregation-IN-1

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Compound of Interest

Compound Name: Tau-aggregation-IN-1

Cat. No.: B12407273

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Biochemical Characterization of TAI-1

The initial characterization of TAI-1 involves cell-free biochemical assays to determine its direct effect on Tau protein aggregation and its binding affinity to various Tau species.

Inhibition of Tau Aggregation

Biochemical assays are fundamental for quantifying the extent of Tau aggregation and the inhibitory potential of compounds like TAI-1.[1] These assays typically utilize recombinant Tau protein and an inducer, such as heparin or arachidonic acid, to promote fibrillization.[2][3] The formation of Tau aggregates is commonly monitored using fluorescent dyes like Thioflavin T (ThT) or Thioflavin S (ThS), which exhibit increased fluorescence upon binding to the β -sheet structures characteristic of amyloid fibrils.[2][4]

Data Presentation: TAI-1 Inhibition of Heparin-Induced Tau Aggregation

Tau Isoform	TAI-1 IC50 (μM)	Maximum Inhibition (%)
Full-length Tau (2N4R)	1.2 ± 0.2	98 ± 2
Truncated Tau (K18)	0.8 ± 0.1	99 ± 1

Experimental Protocol: Thioflavin T (ThT) Tau Aggregation Assay

Reagent Preparation:



- Prepare a 10 mM stock solution of TAI-1 in 100% DMSO.
- Prepare a 20 μM solution of full-length recombinant human Tau (2N4R) in a suitable buffer (e.g., PBS, pH 7.4).
- Prepare a 5 mg/mL stock solution of heparin in water.
- Prepare a 500 μM stock solution of Thioflavin T (ThT) in water and filter through a 0.22 μm filter.

Assay Setup:

- \circ In a 96-well black, clear-bottom plate, add 2 μ L of TAI-1 at various concentrations (to achieve a final concentration range of 0.01 to 100 μ M). Include a vehicle control (2 μ L of DMSO).
- Add 88 μL of the 20 μM Tau protein solution to each well.
- \circ To initiate aggregation, add 10 μ L of the heparin solution to each well for a final concentration of 5 μ M Tau and a 1:4 molar ratio of Tau to heparin.
- \circ Add 10 μ L of the ThT stock solution to each well for a final concentration of 50 μ M.
- Incubation and Measurement:
 - Seal the plate and incubate at 37°C with continuous shaking.
 - Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes for 24 hours) using a plate reader with excitation at ~450 nm and emission at ~485 nm.[2]

Data Analysis:

- Subtract the background fluorescence of wells containing only buffer and ThT.
- Plot the fluorescence intensity against time to generate aggregation curves.
- Determine the percentage of inhibition by comparing the fluorescence at the plateau phase of the vehicle control with that of the TAI-1 treated samples.

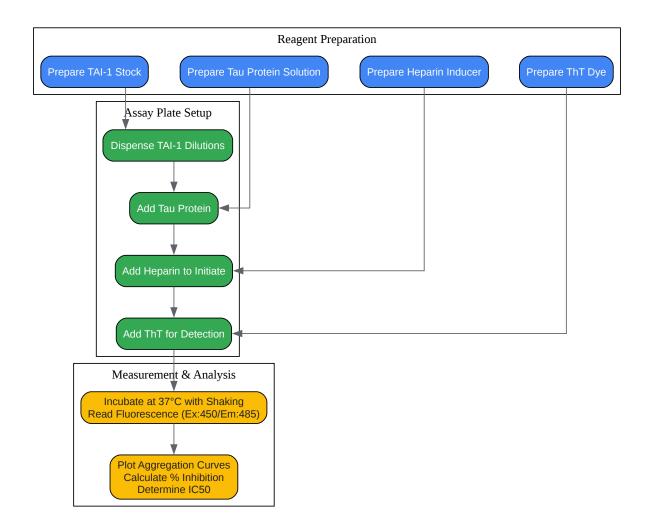




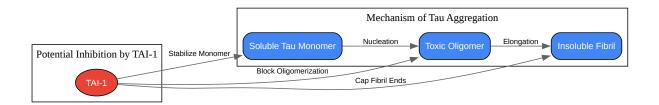


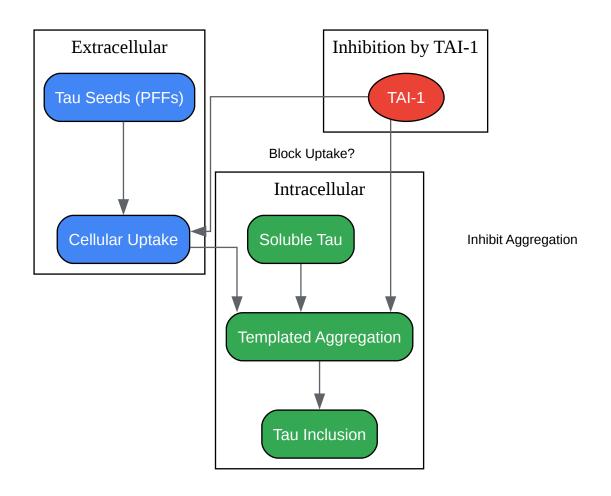
 Calculate the IC50 value by fitting the dose-response curve using a suitable nonlinear regression model.











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